Pyridafol

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Pyridafol (CAS 40020-01-7) is the non-mobile, primary phytotoxic metabolite of the herbicide pyridate. As the designated analyte in the regulatory residue definition ('sum of pyridate and pyridafol'), it is the sole acceptable reference standard for EU-mandated food safety compliance testing in crops like chickpeas and cereals. Unlike generic PSII inhibitors, only a high-purity (≥98.0% GC) Pyridafol standard ensures accurate quantification in LC-MS/MS and GC-MS workflows, including QuEChERS and QuPPe methods. Its unique identity as a pro-herbicide metabolite, rather than a direct-use active ingredient, makes it scientifically irreplaceable for pyridate-specific residue monitoring, environmental fate studies on its persistence and mobility, and ecotoxicological risk assessments where its distinct toxicity profile is critical. Procure your certified reference material to guarantee analytical accuracy and regulatory compliance under EU import tolerances.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 40020-01-7
Cat. No. B1214434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridafol
CAS40020-01-7
Synonyms3-phenyl-4-hydroxy-6-chloropyridazine
CL 9673
CL-9673
CL9673
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)
InChIKeyZUSHSDOEVHPTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridafol (CAS 40020-01-7) Overview: A Key Pyridate Metabolite for Herbicide Research and Analysis


Pyridafol (CAS 40020-01-7, C10H7ClN2O, MW 206.63 g/mol), also known as 6-chloro-3-phenylpyridazin-4-ol, is the primary phytotoxic metabolite of the herbicide pyridate [1]. As a member of the pyridazine herbicide family [2], it acts as a Photosystem II (PSII) inhibitor, binding to the D1 protein at the histidine 215 site to disrupt photosynthetic electron transport [3]. Unlike its pro-herbicide parent pyridate, pyridafol is the direct, non-mobile active principle responsible for herbicidal activity [4]. This distinction is critical for analytical workflows, where pyridafol serves as a high-purity reference standard for the quantification of pyridate residues, which are often measured as the 'sum of pyridate and its metabolite pyridafol' [5]. Its high purity (≥98.0% GC) and defined physicochemical properties (logP 2.4-2.5) make it an essential tool for environmental fate studies and residue monitoring programs .

Pyridafol Procurement: Why Generic Substitution with Other Pyridazine Herbicides is Not a Viable Option


While pyridafol belongs to the pyridazine herbicide class alongside compounds like chloridazon and brompyrazon, generic substitution is scientifically unsound due to its unique identity as a pro-herbicide metabolite rather than a formulated active ingredient [1]. Pyridafol is the specific, non-mobile phytotoxin generated from the hydrolysis of pyridate, a property that distinguishes it from directly applied PSII inhibitors [2]. Its primary commercial and scientific value lies not in its direct field application but as a high-purity analytical reference standard . Crucially, regulatory residue definitions for pyridate mandate the quantification of the 'sum of pyridate and its metabolite pyridafol, expressed as pyridate,' making pyridafol an irreplaceable analytical standard for compliance testing [3]. Other pyridazine herbicides like chloridazon have different metabolic pathways and residue definitions, rendering them unsuitable for this specific analytical purpose. Therefore, in any laboratory setting focused on pyridate residue analysis or environmental fate studies, pyridafol is the only acceptable reference compound.

Quantitative Evidence for Pyridafol (CAS 40020-01-7): Differentiated Performance Data vs. Analogs


Pyridafol vs. Parent Pyridate: Defining the Active Metabolite for Analytical Compliance

Pyridafol's primary differentiation from its parent compound, pyridate, lies in its role as the active, non-mobile metabolite that is the target of regulatory residue definitions. Pyridate is rapidly hydrolyzed in planta to pyridafol, which is the actual phytotoxic agent [1]. Consequently, the EU residue definition for pyridate is the 'sum of pyridate and 6‐chloro‐4‐hydroxy‐3‐phenylpridazine (pyridafol) (incl. conjugates), expressed as pyridate' [2]. This regulatory requirement creates a non-negotiable demand for a certified pyridafol analytical standard, as pyridate standards alone are insufficient for quantifying total residues.

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Pyridafol Physicochemical Properties: LogP and Solubility Profile vs. Structural Analogs

Pyridafol exhibits a distinct lipophilicity profile compared to other pyridazine herbicides, which directly influences its environmental behavior. Its computed XLogP3 of 2.4 and reported logP of 2.5026 [1] is higher than that of chloridazon (log Kow ~1.5) [2], indicating a greater tendency to partition into organic matter. This property is crucial for understanding its mobility in soil and water systems. For instance, its estimated water solubility of ~2302 mg/L at 25°C (based on log Kow 1.46) differs from that of more polar analogs, affecting its leaching potential.

Physicochemical Characterization Environmental Fate Bioaccumulation Modeling

Analytical Purity and Stability: Pyridafol as a Certified Reference Material

As a commercial analytical standard, pyridafol is supplied with a certified purity of ≥98.0% (GC) and ≥97% (NMR) , with documented stability of at least 2 years when stored at -20°C . This level of certification is critical for method validation, calibration, and quality control in pesticide residue analysis. In contrast, many other pyridazine herbicide reference standards, such as those for brompyrazon or credazine, may have different purity specifications or stability profiles due to varying commercial demand and manufacturing processes.

Analytical Standards Quality Control Method Validation

Ecotoxicological Profile: Pyridafol Aquatic Toxicity Data

Pyridafol exhibits acute aquatic toxicity, classified as H401 (Toxic to aquatic life) . Specific data indicates a 96h LC50 of 20 mg/L for rainbow trout (Oncorhynchus mykiss) . This toxicity profile is important when compared to its parent compound. Pyridate is also classified as very toxic to aquatic life, with an acute 96h LC50 for rainbow trout of 0.69 mg/L [1], making it over 28 times more acutely toxic than its metabolite pyridafol. This significant difference in aquatic toxicity between the parent and metabolite is a key finding for environmental risk assessments and highlights the importance of monitoring pyridafol as a transformation product.

Ecotoxicology Environmental Risk Assessment Aquatic Toxicology

Recommended Application Scenarios for Pyridafol (CAS 40020-01-7) Based on Quantitative Evidence


Regulatory Pesticide Residue Analysis (Pyridate Monitoring)

Scenario: A food testing laboratory requires a certified reference material for the analysis of pyridate residues in chickpeas, cereals, or other crops as mandated by EU regulations. Evidence: Pyridafol is a named component of the pyridate residue definition, which is the 'sum of pyridate and its metabolite pyridafol' [1]. Procurement: Purchase of a high-purity pyridafol analytical standard (≥98.0% GC) is essential for accurate quantification via LC-MS/MS or GC-MS, ensuring compliance with import tolerances and regulatory limits.

Environmental Fate and Transformation Product Studies

Scenario: An environmental research group is investigating the degradation and mobility of pyridate in soil and water systems. Evidence: Pyridate is known to rapidly hydrolyze to pyridafol, which then becomes the primary compound of concern due to its own persistence and mobility [2]. Its specific physicochemical properties (logP ~2.5, water solubility ~2300 mg/L) differentiate it from the parent and other analogs, requiring a dedicated analytical standard for accurate quantification in complex environmental matrices.

Aquatic Ecotoxicology and Risk Assessment

Scenario: An ecotoxicology laboratory is conducting risk assessments for agricultural runoff. Evidence: Pyridafol's aquatic toxicity (96h LC50, Rainbow trout: 20 mg/L) is significantly lower than that of its parent compound pyridate (0.69 mg/L) [3]. This scenario requires precise quantification of both pyridate and pyridafol to assess the relative contribution of each compound to the overall environmental hazard, making a certified pyridafol standard critical for accurate risk modeling.

Method Development and Validation in Multi-Residue Pesticide Screens

Scenario: An analytical chemistry lab is expanding its multi-residue LC-MS/MS method (e.g., QuEChERS) to include pyridate. Evidence: Pyridafol is a known transformation product included in modern multi-residue methods like the EU Reference Laboratory's QuPPe method [4]. Using a pyridafol standard is necessary for determining its retention time, optimizing MS/MS transitions, and calculating recovery rates and matrix effects, thereby ensuring the robustness and accuracy of the entire multi-residue method for this analyte group.

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